molecular formula C13H9F3O3S B1599741 4-Phenylphenyl triflate CAS No. 17763-78-9

4-Phenylphenyl triflate

Cat. No. B1599741
CAS RN: 17763-78-9
M. Wt: 302.27 g/mol
InChI Key: RJFYGCJTUUXOOF-UHFFFAOYSA-N
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Description

4-Phenylphenyl triflate is an aryl compound with the molecular formula C13H9F3O3S and a molecular weight of 302.27 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 4-Phenylphenyl triflate contains a total of 30 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .


Physical And Chemical Properties Analysis

4-Phenylphenyl triflate is a solid substance that is stored in a dry room at normal temperature . .

Scientific Research Applications

Synthesis of Biaryls

4-Phenylphenyl triflate: is utilized in the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science . The compound serves as an arylating agent in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form biaryl structures with potential therapeutic applications, including anti-arthritic properties .

Lewis Acid Catalysis

In the realm of organic synthesis, 4-Phenylphenyl triflate can act as a Lewis acid catalyst. This application is particularly valuable in facilitating cycloaddition and cyclization reactions, which are fundamental steps in constructing complex organic molecules .

Green Chemistry

The compound’s role in promoting reactions in aqueous media aligns with the principles of green chemistry. It supports the development of sustainable chemical processes by minimizing the use of hazardous solvents and enabling reactions in water, which is a non-toxic and abundant solvent .

Pharmaceutical Synthesis

4-Phenylphenyl triflate: is involved in the synthesis of pharmaceutical intermediates. Its ability to introduce aryl groups into molecules is crucial for the construction of active pharmaceutical ingredients (APIs) with precise structural requirements .

Material Science

In material science, 4-Phenylphenyl triflate contributes to the synthesis of polymers and electronic materials. Its application in forming arylated polymers can lead to the development of new materials with enhanced properties .

Catalytic Reuse and Recovery

The stability and reactivity of 4-Phenylphenyl triflate make it suitable for catalytic systems where reuse and recovery of the catalyst are desired. This not only reduces waste but also lowers the cost of the synthesis process .

Functional Group Tolerance

Due to its mild reactivity, 4-Phenylphenyl triflate is compatible with a wide range of functional groups. This tolerance allows for the synthesis of complex molecules without the need for protecting groups, streamlining the synthetic pathway .

Synthesis of Natural Products

Lastly, 4-Phenylphenyl triflate finds application in the total synthesis of natural products. It is used in cross-coupling reactions that are integral to constructing the complex architectures of natural compounds .

Safety and Hazards

The safety information for 4-Phenylphenyl triflate includes a GHS07 pictogram, a warning signal word, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

It is known that most drugs exert their effects by interacting with biological receptors, which can be proteins, enzymes, or nucleic acids . The specific targets of 4-Phenylphenyl triflate could be determined through further experimental studies.

Mode of Action

Generally, drugs interact with their targets to induce a biological response . This interaction can result in the activation or inhibition of the target, leading to changes in cellular processes. The exact mode of action of 4-Phenylphenyl triflate would require additional research for a definitive explanation.

Biochemical Pathways

It’s worth noting that drugs typically influence biochemical pathways by interacting with one or more components of the pathway, leading to alterations in the downstream effects

Action Environment

Environmental factors can significantly impact a drug’s effectiveness and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, a common reaction in organic chemistry, has been performed in water, demonstrating the influence of the reaction environment

properties

IUPAC Name

(4-phenylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYGCJTUUXOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454432
Record name Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17763-78-9
Record name Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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